molecular formula C17H13NO4 B5094118 N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5094118
M. Wt: 295.29 g/mol
InChI Key: GPIBVCFNXMQNSQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 735340-26-8) is a synthetic organic compound featuring a benzofuran core substituted with a methyl group at position 3 and a carboxamide group at position 2. This compound is cataloged under multiple synonyms, including MLS001171753, CHEMBL1375931, and DTXSID401321570, reflecting its inclusion in diverse chemical databases .

The benzofuran and benzodioxole groups are critical to its physicochemical properties. The methyl group at position 3 may influence steric and electronic effects, modulating interactions with biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-10-12-4-2-3-5-13(12)22-16(10)17(19)18-11-6-7-14-15(8-11)21-9-20-14/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIBVCFNXMQNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321570
Record name N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

735340-26-8
Record name N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling Reaction: The benzodioxole and benzofuran intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide, a structural and functional comparison with analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound (CAS) Core Structure Key Substituents/Functional Groups Potential Applications/Properties
735340-26-8 (Target) Benzofuran + benzodioxole 3-methyl, carboxamide Bioactive scaffold (inferred)
454677-37-3 Benzamide Phenyl, propan-2-ylthiourea Metal-catalyzed C–H functionalization
571158-78-6 Oxadiazole + indazole 4-Chloro-2-fluorophenyl, thioacetamide Kinase inhibition (hypothesized)
5587-91-7 Thienopyrimidine Sulfonamide, thieno[2,3-d]pyrimidine Anticancer/antimicrobial (structural hint)
781629-13-8 Benzotriazole + thienopyrimidine 4-Benzotriazolyl Enzyme inhibition (speculative)

Key Observations

Structural Diversity: The target compound’s benzofuran-carboxamide hybrid contrasts with 454677-37-3 (benzamide-thiourea), which lacks the fused oxygen heterocycles but shares a carboxamide group. 571158-78-6 incorporates an oxadiazole-indazole system, which may confer greater rigidity and hydrogen-bonding capacity compared to the benzodioxole-benzofuran system.

Functional Group Impact :

  • The benzodioxole ring in the target compound enhances lipophilicity and metabolic resistance compared to simpler aryl groups (e.g., 851612-51-6 ’s trifluorophenyl group).
  • The methyl group at position 3 on benzofuran may reduce steric hindrance compared to bulkier substituents (e.g., 956386-28-0 ’s isopropylpyrazole group).

The presence of isomers in N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine () highlights the importance of stereochemistry in benzodioxole-containing compounds, a factor that may apply to the target compound .

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